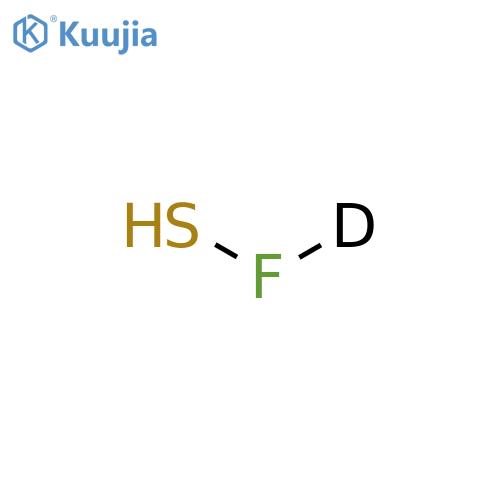Cas no 83704-41-0 (1,4,7-Trichlorodibenzofuran)

1,4,7-Trichlorodibenzofuran structure
商品名:1,4,7-Trichlorodibenzofuran
1,4,7-Trichlorodibenzofuran 化学的及び物理的性質
名前と識別子
-
- DF-147-S
- 1,4,7-trichlorodibenzofuran
- DTXSID30232554
- PCDF 33
- Dibenzofuran, 1,4,7-trichloro-
- JP15D7Q7A5
- 83704-41-0
- Dibenzofuran, 1,4,7-trichloro
- Q27281616
- XTLMVJUSIANHND-UHFFFAOYSA-N
- UNII-JP15D7Q7A5
- NS00126732
- 1,4,7-Trichlorodibenzofuran
-
- インチ: InChI=1S/C12H5Cl3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H
- InChIKey: XTLMVJUSIANHND-UHFFFAOYSA-N
- ほほえんだ: c1cc2c(cc1Cl)oc3c2c(ccc3Cl)Cl
計算された属性
- せいみつぶんしりょう: 269.940598g/mol
- どういたいしつりょう: 269.940598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 384.8±37.0 °C at 760 mmHg
- フラッシュポイント: 186.5±26.5 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1,4,7-Trichlorodibenzofuran セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4,7-Trichlorodibenzofuran 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T773590-10mg |
1,4,7-Trichlorodibenzofuran |
83704-41-0 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | T773590-1mg |
1,4,7-Trichlorodibenzofuran |
83704-41-0 | 1mg |
$207.00 | 2023-05-17 |
1,4,7-Trichlorodibenzofuran 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
83704-41-0 (1,4,7-Trichlorodibenzofuran) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
